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transcription factor HNF-4 - 135845-90-8

transcription factor HNF-4

Catalog Number: EVT-1522149
CAS Number: 135845-90-8
Molecular Formula: C9H6N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HNF-4 belongs to the nuclear receptor superfamily of transcription factors, which are characterized by their ability to regulate gene expression in response to hormonal signals. The protein is primarily expressed in liver cells but is also found in other tissues such as the intestine and kidney. Its classification as a member of the nuclear receptor family highlights its function as a transcriptional regulator that coordinates complex biological processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of HNF-4 involves transcription from the HNF4A gene followed by translation into protein. The process begins with the binding of RNA polymerase II to the promoter region of the HNF4A gene, leading to the production of messenger RNA. This messenger RNA undergoes splicing and post-transcriptional modifications before being translated into the HNF-4 protein.

In laboratory settings, recombinant DNA technology can be employed to produce HNF-4 proteins. This typically involves cloning the HNF4A gene into an expression vector, followed by transformation into host cells (such as bacteria or yeast) for protein production. The expressed protein can then be purified using affinity chromatography techniques .

Molecular Structure Analysis

Structure and Data

HNF-4 is composed of 474 amino acids, with a molecular mass of approximately 52.8 kDa. The protein features a highly conserved DNA-binding domain that allows it to interact specifically with target gene promoters. Structural studies have shown that HNF-4 forms homodimers, which are essential for its function in regulating gene expression .

The three-dimensional structure of HNF-4 has been elucidated through X-ray crystallography, revealing a ligand-binding domain that can interact with various small molecules and hormones, further modulating its activity as a transcription factor .

Chemical Reactions Analysis

Reactions and Technical Details

As a transcription factor, HNF-4 does not participate in traditional chemical reactions but instead facilitates molecular interactions that lead to changes in gene expression. It binds to specific DNA sequences known as response elements within the promoters of target genes. This binding recruits coactivators and other transcriptional machinery, promoting or repressing transcription.

HNF-4 also interacts with various signaling pathways that influence its activity. For example, it can be modulated by post-translational modifications such as phosphorylation, which can alter its binding affinity for DNA or its interaction with other proteins .

Mechanism of Action

Process and Data

HNF-4 exerts its effects through several mechanisms:

The functionality of HNF-4 is also regulated by feedback mechanisms involving metabolites that reflect cellular energy status.

Physical and Chemical Properties Analysis

Physical Properties

HNF-4 is soluble in aqueous environments due to its hydrophilic regions but can also contain hydrophobic domains essential for interacting with lipid membranes during signaling processes.

Chemical Properties

The protein exhibits stability under physiological conditions (pH 7.0) but may undergo denaturation at extreme temperatures or pH levels. Its activity can be influenced by various factors including ligand binding, post-translational modifications, and interactions with other proteins .

Applications

Scientific Uses

Hepatocyte Nuclear Factor 4 Alpha has several applications in scientific research:

  1. Metabolic Disease Studies: Understanding mutations in HNF4A provides insights into metabolic disorders like maturity-onset diabetes of the young.
  2. Drug Development: Targeting HNF-4 pathways may lead to novel therapeutic strategies for metabolic diseases.
  3. Gene Regulation Research: Investigating how HNF-4 regulates gene expression aids in understanding liver physiology and pathology.

Research continues to explore its role in various diseases, making it a significant focus within metabolic biology .

Molecular Structure and Functional Domains of HNF-4

Structural Classification Within the Nuclear Receptor Superfamily

Hepatocyte Nuclear Factor 4 (HNF-4) belongs to the nuclear receptor (NR) superfamily, classified as NR2A1 (HNF4α) and NR2A2 (HNF4γ). It represents one of the most evolutionarily ancient nuclear receptors, with structural homologs identified in basal metazoans such as sponges (e.g., SpNR2). Phylogenetic analyses reveal that HNF4 defines the NR2A subdivision, distinct from the RXR-containing NR2B clade. This receptor functions exclusively as a homodimer, a feature conserved from invertebrates to mammals. HNF4 lacks the classic ligand-dependent activation mechanism seen in steroid receptors; instead, it exhibits constitutive transcriptional activity. The protein architecture comprises six functional domains: an N-terminal activation function-1 (AF-1) domain, a DNA-binding domain (DBD), a hinge region, a ligand-binding domain (LBD), and a unique C-terminal F domain. This multidomain organization enables HNF4 to integrate diverse cellular signals while maintaining stability across tissues including liver, pancreas, kidney, and intestine [1] [3] [9].

Dimerization Interfaces: HNF4 homodimerization relies on dual interfaces:

  • DBD-DBD Interaction: Mediates cooperative DNA binding to direct repeats.
  • LBD-LBD Interaction: Stabilized by a distinctive π-helical structure in helix H7 [1] [7].

Table 1: Classification of HNF4 Within the Nuclear Receptor Superfamily

FeatureHNF4α (NR2A1)HNF4γ (NR2A2)Evolutionary Origin
DNA Binding PreferenceDR1 elementsDR1 elementsConserved in metazoans
Dimerization FormObligate homodimerObligate homodimerSponge homologs (SpNR2)
Tissue DistributionLiver, pancreas, intestineKidney, colon, stomachDiverged in vertebrates
Ligand DependencyConstitutive activityConstitutive activityAncient among NRs

DNA-Binding Domain (DBD) Architecture and Target Recognition Mechanisms

The DBD of HNF4 (residues 49-148) contains two zinc finger motifs that recognize hexanucleotide half-sites with the consensus sequence 5′-AGGTCA-3′ arranged as direct repeats spaced by one nucleotide (DR1). This domain features three critical structural elements:

  • Zinc Coordination Modules: Cys₂-Cys₂ motifs (Cys64, Cys67, Cys80, Cys83 in first finger; Cys104, Cys107, Cys120, Cys123 in second finger) stabilize DBD folding.
  • A-Box Region (Residues 126-142): A hydrophobic extension C-terminal to the zinc fingers that enables cooperative homodimer binding and confers specificity for DR1 over other nuclear receptor response elements. Mutations here disrupt high-affinity DNA binding without affecting dimerization in solution.
  • T-Box/Third Helix (Residues 117-125): Facilitates minor dimer contacts but is insufficient for full cooperative binding [3] [7] [9].

HNF4’s DBD exhibits conditional heterodimerization capabilities; it can partner with retinoid X receptor α (RXRα) in isolation but not in full-length receptors due to constraints imposed by the LBD. This domain also recruits chromatin remodeling complexes (e.g., SWI/SNF, NuRD) to establish accessible enhancer landscapes, particularly at genes involved in lipid transport (APOC3), glucose metabolism, and blood coagulation (F7, F9). Pathogenic mutations in the DBD (e.g., MODY1 variants) impair transcriptional activation by disrupting DNA contacts or cofactor recruitment [3] [7] [8].

Table 2: Functional Elements of HNF4 DNA-Binding Domain

Structural ElementAmino Acid ResiduesFunctionConsequence of Disruption
Zinc Finger 164-83Base-specific DNA recognition (5′-AGGTCA-3′)Loss of target gene binding
Zinc Finger 2104-123DNA backbone phosphate contactsReduced binding affinity
A-Box126-142Dimer cooperativity & DR1 specificityImpaired homodimer-DNA complex formation
T-Box/Third Helix117-125Auxiliary dimer interfaceMild reduction in DNA binding

Ligand-Binding Domain (LBD) Dynamics and Fatty Acid Interactions

The LBD (residues 149-379) adopts a canonical α-helical sandwich fold with 12 helices (H1-H12), but harbors two distinctive features:

  • Constitutive Ligand Pocket: Co-crystallizes with long-chain fatty acids (C14-C18) derived from expression hosts (e.g., E. coli). These fatty acids (e.g., linoleic acid [LA, C18:2]) act as structural stabilizers rather than classical on/off switches. In vivo, LA binds reversibly and enhances HNF4α stability without inducing conformational shifts typical of ligand-activated NRs.
  • π-Helical Bulge in Helix H7: A 310-helix deformation (π-turn) stabilized by a conserved Arg⁺-Glu⁻ salt bridge (RxxxE motif; Arg202-Glu206 in HNF4α). This motif anchors H7 to H10 via hydrogen bonds with Gln345 and Ser346, creating a rigid dimer interface [1] [3] [10].

The LBD dimerization surface buries ~1,800 Ų of solvent-accessible area, substantially larger than RXR heterodimers. Key residues include:

  • Class I-Specific Pathway: Glu5 (H1), Lys55 (H3), Arg93 (H6), and Gln345 (H10) form an inter-subunit hydrogen-bonding network.
  • Dimerization Mutants: Substitutions like R202A/E206A disrupt homodimer stability and reduce transcriptional activity by >70% in reporter assays. Pathological MODY1 mutations in the LBD (e.g., Q268X) cause truncations that abolish dimerization [1] [10].

Table 3: Endogenous Ligands and Structural Stabilizers of HNF4 LBD

Ligand/StabilizerLengthBinding Affinity (Kd)Biological RoleStructural Consequence
Linoleic acid (LA)C18:2~100 nM (reversible)Enhances protein stabilityNo AF-2 conformational change
Palmitic acidC16:0High (irreversible)Structural occupancy in crystalsStabilizes hydrophobic core
Myristic acidC14:0ModerateBacterial expression stabilizerPacking of H6-H7 loop

Role of the C-Terminal F Domain in Co-Regulator Recruitment

The F domain (residues 380-465) is a unique 85-residue extension that regulates HNF4’s transcriptional output through two mechanisms:

  • Autorepression: In HNF4α1, the F domain folds over the LBD, obstructing the coactivator-binding surface (AF-2 helix H12). This masks binding sites for p160 coactivators (e.g., GRIP1, SRC1) and p300/CBP, reducing transactivation by 60-80%. Protease digestion assays confirm direct F-LBD contacts that alter LBD conformation.
  • Splice Variant Modulation: The HNF4α2 isoform contains a 10-residue insert (exon 10-derived) that disrupts F-LBD packing. This alleviates repression, enabling stronger coactivator recruitment and differential target gene regulation. P2-promoter-driven isoforms (e.g., HNF4α7-12) exhibit attenuated F-domain repression, favoring proliferation-associated genes [3] [6] [9].

The F domain also recruits corepressors (e.g., HDACs) to specific genomic loci, converting HNF4 into a context-dependent repressor. At acute-phase genes (SAA2, CRP), F-domain-mediated repression maintains chromatin in an inaccessible state until inflammatory signals (e.g., IL-6) downregulate HNF4 expression [5] [6].

Table 4: Functional Impact of HNF4 F Domain Isoforms

IsoformF Domain LengthExpression PatternCo-Regulator RecruitmentTranscriptional Activity
HNF4α1 (P1)85 residuesLiver, small intestineInhibited (masks AF-2)Lower (~20% of ΔF mutants)
HNF4α2 (P1)95 residuesKidney, pancreasEnhanced (disrupted F-LBD contact)Higher (~60% of ΔF mutants)
HNF4α7-12 (P2)Truncated/modifiedColon crypts, embryonic liverVariableProliferation-associated

Evolutionary Conservation of π-Helical Motifs in Dimerization

The π-helical motif (RxxxE) in LBD helix H7 is a signature feature conserved in the most basal nuclear receptors, including sponge SpNR2 and Drosophila USP. Structural alignments reveal that this motif enables two functions critical for HNF4 biology:

  • Dimer Stability: The π-turn positions H7 to form hydrogen bonds with H9-H10 of the partner subunit. In HNF4α, residues Arg202 (H7) and Glu206 (H7) salt-bridge with Gln345 (H10) and Ser346 (H11), creating a cross-subunit network that stabilizes homodimers. Mutagenesis of Arg202 or Glu206 to alanine reduces dimerization efficiency by 5-fold.
  • Allosteric Signaling: The π-helix geometry links the dimer interface to the coactivator-binding groove. Fossil receptors lacking this motif (e.g., COUP-TFII, PNR) exhibit unstructured H11 helices and reduced dimer stability [1] [10] [3].

Evolutionary conservation of the π-motif spans >600 million years, underscoring its non-redundant role in HNF4 function. In vertebrates, HNF4α and HNF4γ share identical π-turn residues, while RXR paralogs (NR2B) exhibit a similar but distinct motif. This structural conservation explains why HNF4 cannot form heterodimers with RXR despite shared DR1 binding; divergent dimer interfaces prevent cross-clade partnerships [1] [10].

Table 5: Evolutionary Conservation of π-Helical Motifs in Nuclear Receptors

Nuclear ReceptorSpeciesHelix H7 π-MotifDimerization PartnerDimer Stability (ΔG, kcal/mol)
HNF4αHomo sapiensR202xxxE206HNF4α homodimer-15.2 (high)
SpNR2Amphimedon queenslandica (sponge)RxxxESpNR2 homodimer-14.8 (high)
RXRαHomo sapiensR316xxxE320RXR homodimer-12.1 (moderate)
COUP-TFIIHomo sapiensAbsentMonomer/weak dimer-8.3 (low)

Compound Names Mentioned in Article

  • Hepatocyte Nuclear Factor 4α (HNF4α)
  • Hepatocyte Nuclear Factor 4γ (HNF4γ)
  • Linoleic acid (LA)
  • Palmitic acid
  • Myristic acid
  • Retinoid X Receptor α (RXRα)
  • Chicken Ovalbumin Upstream Promoter-Transcriptional Factor II (COUP-TFII)
  • Photoreceptor Cell-Specific Nuclear Receptor (PNR)
  • Sponge Nuclear Receptor 2 (SpNR2)

Properties

CAS Number

135845-90-8

Product Name

transcription factor HNF-4

Molecular Formula

C9H6N2OS

Synonyms

transcription factor HNF-4

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